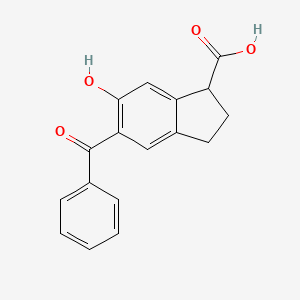
Oxindanac
Übersicht
Beschreibung
- Oxindanac (chemische Formel: C17H14O4) ist ein Benzophenonderivat. Seine IUPAC-Nomenklatur lautet 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-inden-1-carbonsäure .
- Strukturell enthält es eine Benzoylgruppe, die an ein Dihydroindenringsystem gebunden ist.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher untersuchen seine Reaktivität und Anwendungen in der synthetischen Chemie.
Biologie: Untersuchungen seiner Auswirkungen auf zelluläre Signalwege und biologische Systeme.
Industrie: Mögliche Anwendungen in der Arzneimittelentwicklung oder als Ausgangsmaterial für andere Verbindungen.
Wirkmechanismus
- This compound hemmt wahrscheinlich Cyclooxygenase (COX)-Enzyme, die eine Rolle bei Entzündungen und Schmerzen spielen.
- Molekulare Ziele beinhalten Wechselwirkungen mit COX-Aktiven Zentren, was zu einer verringerten Prostaglandinsynthese führt.
Wirkmechanismus
Target of Action
Oxindanac, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Cyclooxygenases (COX) . Cyclooxygenases are key enzymes in the biosynthesis of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play crucial roles in inflammation, pain, and fever.
Mode of Action
This compound acts as a COX inhibitor . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, thereby alleviating inflammation and pain. It’s worth noting that this compound’s interaction with its targets leads to a decrease in the production of thromboxane B2 .
Biochemical Pathways
This compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostanoids. As a result, the downstream effects include a reduction in inflammation, pain, and fever.
Result of Action
The primary molecular effect of this compound is the inhibition of COX enzymes, leading to a decrease in prostanoid production . On a cellular level, this results in reduced inflammation and pain. In particular, this compound has been shown to produce long-lasting inhibition of serum thromboxane B2 production .
Biochemische Analyse
Biochemical Properties
Oxindanac interacts with the enzyme cyclooxygenase (COX), acting as a COX inhibitor . This interaction plays a crucial role in its biochemical reactions. The inhibition of COX enzymes by this compound can lead to a decrease in the production of prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It produces long-lasting inhibition of serum thromboxane B2 (TxB2) production . TxB2 is a biomarker of platelet activation, thus, this compound may influence cell signaling pathways related to inflammation and platelet activation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of the COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to produce long-lasting effects. For instance, a single intravenous or intramuscular injection of 2 mg/kg this compound was found to be active in calves for at least 36-48 hours .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in calves . It was found that the drug’s effects, such as the inhibition of serum TxB2 production, varied with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the cyclooxygenase (COX) enzymes . It acts as a COX inhibitor, affecting the synthesis of prostaglandins .
Transport and Distribution
Given its role as a COX inhibitor, it is likely to be distributed in areas where COX enzymes and prostaglandins are present .
Subcellular Localization
Considering its mechanism of action as a COX inhibitor, it is likely to be localized in the areas where the COX enzymes are present, such as the endoplasmic reticulum and nuclear envelope .
Vorbereitungsmethoden
- Synthesewege für Oxindanac beinhalten die Kondensation geeigneter Ausgangsmaterialien zur Bildung des Indenringsystems, gefolgt von Benzoylierung.
- Industrielle Produktionsmethoden können variieren, aber die Synthese umfasst in der Regel Schritte wie Cyclisierung, Oxidation und Carboxylierung.
Analyse Chemischer Reaktionen
- Oxindanac kann verschiedene Reaktionen eingehen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Substitution: Reaktionen, die die Substitution von funktionellen Gruppen am Benzolring beinhalten.
- Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO4) und Säurechloride für die Benzoylierung.
- Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Oxindanac liegt in seiner spezifischen Struktur, die Benzoyl- und Inden-Moleküle kombiniert.
- Ähnliche Verbindungen umfassen andere COX-Inhibitoren (z. B. NSAIDs wie Ibuprofen, Naproxen).
Eigenschaften
IUPAC Name |
5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKXTUIUKKGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867671 | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-99-2, 99910-67-5, 99910-68-6 | |
| Record name | Oxindanac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXINDANAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
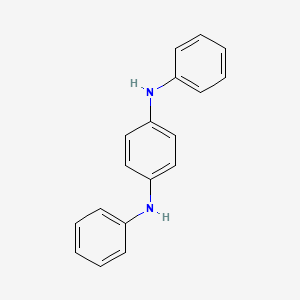
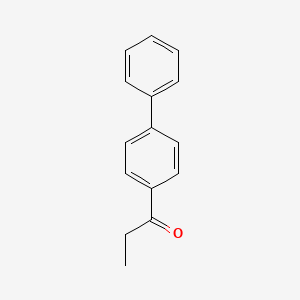
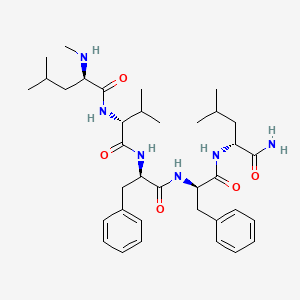
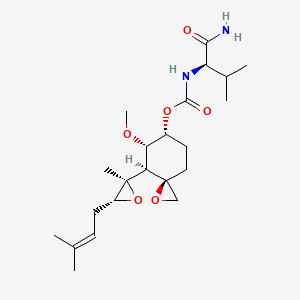
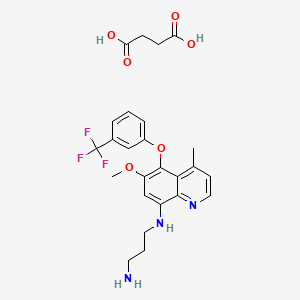
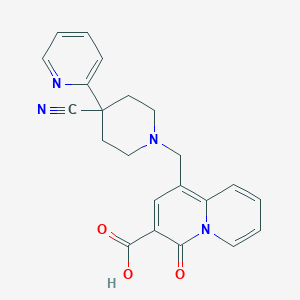

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
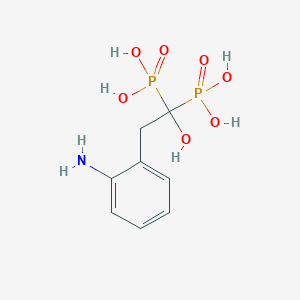
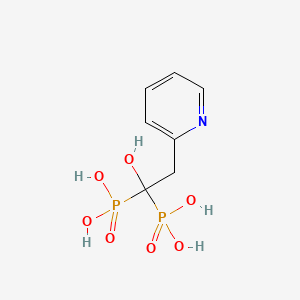
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
